molecular formula C25H21NO5 B11405669 N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide

N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide

Cat. No.: B11405669
M. Wt: 415.4 g/mol
InChI Key: MNZJUZFZFRKBCR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a chromenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 2-oxo-4-phenyl-2H-chromen-7-ol, and propanoyl chloride.

    Formation of Amide Bond: The reaction between 4-methoxyaniline and propanoyl chloride under basic conditions (e.g., using a base like triethylamine) leads to the formation of N-(4-methoxyphenyl)propanamide.

    Coupling Reaction: The final step involves the coupling of N-(4-methoxyphenyl)propanamide with 2-oxo-4-phenyl-2H-chromen-7-ol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the chromenyl and amide moieties can be reduced to alcohols and amines, respectively.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amides and chromenyl groups.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes and receptors, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid: Contains a chromenyl group and an acetic acid moiety.

    4-methoxy-N-phenylbenzamide: Similar structure with a benzamide moiety.

Uniqueness

N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide is unique due to the combination of its methoxyphenyl, chromenyl, and propanamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-4-phenylchromen-7-yl)oxypropanamide

InChI

InChI=1S/C25H21NO5/c1-16(25(28)26-18-8-10-19(29-2)11-9-18)30-20-12-13-21-22(17-6-4-3-5-7-17)15-24(27)31-23(21)14-20/h3-16H,1-2H3,(H,26,28)

InChI Key

MNZJUZFZFRKBCR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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